2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide
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Overview
Description
2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 4-(4-methoxyphenyl)-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the oxazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the chloro group.
Oxidation: Oxidized derivatives with altered functional groups on the oxazole ring or methoxyphenyl group.
Hydrolysis: Carboxylic acids and amines as primary products.
Scientific Research Applications
2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, including apoptosis induction in cancer cells or inhibition of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)acetamide: Shares the methoxyphenyl and chloroacetamide moieties but lacks the oxazole ring.
2-chloro-N-(4-ethoxyphenyl)acetamide: Similar structure with an ethoxy group instead of a methoxy group.
2-chloro-N-(3,4-dimethoxyphenyl)acetamide: Contains additional methoxy groups on the phenyl ring.
Uniqueness
2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This structural feature enhances its potential for specific interactions with biological targets and its versatility in synthetic applications .
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-9-4-2-8(3-5-9)10-7-14-18-12(10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSNJVPWFJVOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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